molecular formula C25H20FN7O B2582347 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920365-47-5

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B2582347
CAS No.: 920365-47-5
M. Wt: 453.481
InChI Key: ARJJRWDACZYTSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction sequence . For instance, derivatives of the new ring system benzo pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds with structures incorporating elements such as naphthalene, piperazine, and triazolo[4,5-d]pyrimidin have been synthesized for various applications, including the exploration of their chemical properties and potential as intermediates in organic synthesis. For example, studies have involved the synthesis of compounds like pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, highlighting methods for constructing complex heterocyclic systems that may serve as building blocks for further chemical elaboration (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Activities

  • Analogous compounds have been investigated for their biological activities, such as anticancer, antioxidant, and antimicrobial properties. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities, suggesting potential therapeutic applications for similar compounds (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Molecular Interactions and Mechanisms

Chemical Sensors and Materials Science

  • Some compounds within this chemical space have been explored for their utility in materials science, such as the development of fluorescent logic gates for potential applications in sensing and electronics. This demonstrates the versatility of these molecular frameworks in contributing to advances beyond pharmaceuticals (Gauci & Magri, 2022).

Future Directions

The future directions for research on this compound could involve further investigation into its potential biological activities, given the activities observed for similar compounds . For instance, similar compounds have shown inhibitory activity against CDK2, suggesting potential applications in cancer treatment .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these kinases involves binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can lead to altered cellular signaling pathways and reduced cell proliferation.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Additionally, it can inhibit the expression of oncogenes and enhance the expression of tumor suppressor genes, thereby reducing tumor growth and proliferation.

Molecular Mechanism

The molecular mechanism of action of This compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of protein kinases, leading to their inhibition and subsequent disruption of downstream signaling pathways. This inhibition can result in decreased phosphorylation of target proteins, altered cellular responses, and changes in gene expression profiles. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been shown to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of This compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream, influencing its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis. The precise subcellular localization can influence the compound’s efficacy and specificity in targeting cellular processes.

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN7O/c26-20-7-9-21(10-8-20)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)19-6-5-17-3-1-2-4-18(17)15-19/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJJRWDACZYTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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